molecular formula C16H16O2S B3005873 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone CAS No. 866136-21-2

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone

Cat. No.: B3005873
CAS No.: 866136-21-2
M. Wt: 272.36
InChI Key: KBJLPKYOMLJEHI-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone is a useful research compound. Its molecular formula is C16H16O2S and its molecular weight is 272.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Acylation

The compound 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone shares a structural similarity with hydroxycoumarins, which are significant in organic synthesis. Hydroxycoumarins, such as 4-hydroxycoumarin, are utilized in various chemical syntheses due to their reactivity and important physical, chemical, and biological properties. They are used as starting compounds for synthesizing more complex structures. Synthesis methods often involve simple phenols like 1-(2-hydroxyphenyl)ethanone, and acylation techniques, including C-acylation and O-acylation, are commonly employed to modify these compounds further. The acylated derivatives of hydroxycoumarins have shown interesting properties and potential applications in fields like photochemistry, where some derivatives demonstrate strong UV absorption and fluorescence characteristics (Yoda et al., 2019).

Environmental Impact and Ecological Risks

Benzophenone-3 (BP-3), a compound structurally related to phenolic compounds like this compound, has been widely studied for its environmental presence and ecological risks. BP-3, commonly used as an ultraviolet filter, has been detected in various environmental samples, raising concerns about its potential impact on ecosystems. Studies indicate that BP-3 can be lipophilic, photostable, and bioaccumulative, and its metabolites have shown endocrine-disrupting capacities. The presence of BP-3 in the environment, especially in water bodies, has warranted further investigation into its ecological risks and the potential consequences of long-term exposure in aquatic ecosystems (Kim & Choi, 2014).

Enzymatic Treatment of Organic Pollutants

Compounds like this compound can also play a role in the enzymatic treatment of organic pollutants. The use of enzymes, combined with redox mediators, has been explored for the degradation and transformation of recalcitrant organic compounds found in industrial wastewater. These enzymatic systems, utilizing enzymes like laccases and peroxidases, can significantly enhance the degradation efficiency of pollutants, offering a promising approach for the remediation of a wide spectrum of aromatic compounds present in industrial effluents (Husain & Husain, 2007).

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-11-8-13(9-12(2)16(11)18)15(17)10-19-14-6-4-3-5-7-14/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJLPKYOMLJEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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